molecular formula C14H16N6 B2390871 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-56-5

3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Katalognummer: B2390871
CAS-Nummer: 896369-56-5
Molekulargewicht: 268.324
InChI-Schlüssel: PYCSZSYZXFGSKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a methyl group at position 3 of the triazole ring and a 3-phenylpropylamine substituent at position 7 of the pyrimidine core. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .

Eigenschaften

IUPAC Name

3-methyl-N-(3-phenylpropyl)triazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-20-14-12(18-19-20)13(16-10-17-14)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCSZSYZXFGSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The chemical structure of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine includes a triazole ring fused to a pyrimidine system. The presence of nitrogen atoms in these rings enhances the compound's reactivity. Key reactions include:

  • Substitution Reactions : The compound can undergo electrophilic substitution at the 7-position of the triazolo-pyrimidine framework, allowing for the introduction of various functional groups that may enhance biological activity.
  • Cycloaddition Reactions : The triazole moiety is reactive towards cycloaddition reactions, which can lead to the formation of new derivatives with potentially improved properties.

Biological Activities

Research indicates that this compound possesses notable biological activities:

Anticancer Activity

The compound has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 affects gene expression and cell migration processes. Studies have shown that treatment with this compound significantly reduces the migratory capacity of cancer cells, suggesting its potential utility in cancer therapy .

Therapeutic Applications

The primary applications of this compound lie in medicinal chemistry:

  • Cancer Treatment : Due to its role as an LSD1 inhibitor, it is being explored as a therapeutic candidate for various cancers associated with epigenetic dysregulation.
  • Potential for Other Diseases : Beyond cancer, derivatives of this compound may target other biological pathways related to diseases influenced by epigenetic changes .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits LSD1; reduces cancer cell migration
Enzyme InhibitionTargets ubiquitin-specific protease 28 (USP28)
AntimicrobialPotential antimicrobial properties observed in related compounds

Wirkmechanismus

The mechanism of action of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives vary primarily in their substituents at positions 3, 5, and 7. Below is a comparative analysis of key analogs:

Compound Position 3 Position 5 Position 7 Key Properties Reference
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Target) Methyl Unsubstituted 3-phenylpropylamine High lipophilicity due to aromatic and alkyl chain; potential CNS permeability
3-benzyl-5-(propylthio)-N-cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Propylthio Cyclopropylamine Improved solubility (logP ~2.8); yield: 78%
N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(ethylthio)-3-ethyl-triazolo[4,5-d]pyrimidin-7-amine Ethyl Ethylthio Difluorophenylcyclopropylamine Enhanced target selectivity (kinase inhibition IC₅₀ < 10 nM)
3-methyl-N-(2-methylcyclohexyl)-3H-triazolo[4,5-d]pyrimidin-7-amine Methyl Unsubstituted 2-methylcyclohexylamine Rigid cyclohexyl group improves metabolic stability; MW: 246.31 g/mol
3-benzyl-7-(4-methylpiperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine Benzyl Unsubstituted 4-methylpiperazine Basic amine enhances solubility; used as cytokinin mimic

Physical Properties

  • Melting Points :
    • Benzyl derivatives (e.g., ) exhibit higher m.p. (255–256°C) due to crystalline packing.
    • The target compound’s flexible 3-phenylpropyl group likely reduces m.p. (estimated 150–180°C).
  • Molecular Weight and Lipophilicity :
    • Target compound: Estimated MW ~309.4 g/mol; logP ~3.5 (calculated using fragment-based methods).
    • Piperazine derivatives (e.g., ) have lower logP (~2.0) due to polar amines.

Biologische Aktivität

The compound 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolo-pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound is characterized by a triazole ring fused to a pyrimidine structure, featuring a methyl group and a phenylpropyl side chain that contribute to its unique properties. The presence of nitrogen atoms in the triazole and pyrimidine rings enhances its reactivity and interaction with biological targets.

The primary mechanism of action for This compound involves the inhibition of lysine-specific demethylase 1 (LSD1) . LSD1 plays a crucial role in epigenetic regulation through lysine methylation, affecting cellular processes such as gene expression and cell migration. Inhibition of LSD1 by this compound has been linked to significant reductions in the migratory capacity of cancer cells, indicating its potential utility in cancer therapy .

Biological Activity

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes some key findings regarding its biological activity:

Cell Line IC50 (µM) Effect
HeLa0.38Induces apoptosis via intrinsic pathway
A5490.43Significant antiproliferative activity
MDA-MB-2310.43Reduced activity compared to HeLa
HT-290.30Comparable potency to established drugs

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's efficacy across different cancer types .

Case Studies

In vivo studies using zebrafish models have shown that treatment with This compound can effectively reduce tumor mass without exhibiting toxic effects on the host organism. This highlights the therapeutic potential of this compound in cancer treatment .

Structure-Activity Relationship (SAR)

The structural features of This compound are crucial for its biological activity. The following aspects are noteworthy:

  • The triazole moiety allows for various substitution reactions that can enhance biological activity.
  • The phenylpropyl side chain contributes to selective binding to LSD1 over other enzymes.
  • Structural modifications at the 7-position have been shown to influence binding affinity and selectivity significantly .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with This compound , which also exhibit varying degrees of biological activity:

Compound Name Structure Biological Activity
5-(propylthio)-N-(phenylmethyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-amineStructureInhibitor of various kinases
6-(benzylthio)-N-(cyclopropylmethyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-amineStructureAnticancer properties
4-(morpholinopropyl)-N-(benzyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-amineStructurePotential anti-inflammatory effects

This comparative analysis highlights how variations in side chains and substituents can affect the biological profile of triazolo-pyrimidine derivatives .

Q & A

(Basic) What are the optimal synthetic routes and purification techniques for this compound?

The synthesis involves multi-step reactions starting with triazolo-pyrimidine precursors. Key steps include:

  • Alkylation and coupling reactions to introduce the 3-phenylpropyl substituent, requiring precise pH control (pH 7–9) and temperatures of 60–80°C to minimize side products .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
  • Critical parameters : Solvent polarity (e.g., DMF for solubility) and inert atmospheres (N₂) to prevent oxidation of reactive intermediates .

(Advanced) How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors or off-target effects. Methodological solutions include:

  • Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and blood-brain barrier permeability to identify bioavailability limitations .
  • Target engagement assays : Use bioluminescence resonance energy transfer (BRET) or fluorescence polarization to confirm receptor binding in vivo .
  • Dose-response correlation : Compare in vitro IC₅₀ values with in vivo effective doses, adjusting for protein binding and tissue distribution .

(Basic) Which spectroscopic techniques are most effective for confirming structure and purity?

  • ¹H/¹³C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.8–7.1 ppm) protons, with methyl groups at δ 2.1–2.4 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 324.15 (theoretical) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

(Advanced) What experimental design considerations are critical for assessing adenosine receptor binding affinity?

  • Competitive binding assays : Use radiolabeled antagonists (e.g., [³H]ZM241385) and HEK293 cells expressing recombinant A₂A receptors. Include:
    • Negative controls (untransfected cells) to exclude nonspecific binding .
    • Saturation curves to calculate Kd and Bmax .
  • Functional assays : Measure cAMP inhibition (ELISA) to determine inverse agonist activity .
  • Structure-guided mutagenesis : Identify key receptor residues (e.g., His264, Glu169) for binding validation via alanine scanning .

(Basic) What structural features influence stability under varying pH conditions?

  • pH-sensitive groups :
    • The triazole ring (pKa ~4.5) protonates in acidic media, reducing solubility.
    • The phenylpropyl chain enhances lipophilicity, stabilizing the compound in neutral-to-basic conditions (pH 7–9) .
  • Degradation pathways : Hydrolysis of the pyrimidine ring occurs below pH 3, monitored via UPLC-MS .

(Advanced) How can SAR studies optimize enzyme inhibitory effects?

Systematic approaches include:

  • Substituent variation :

    Substituent PositionModificationImpact on IC₅₀ (nM)
    3-MethylReplacement with ethyl↓ 2-fold activity
    N-PhenylpropylBranching (e.g., isopropyl)↑ selectivity for A₂A over A₁ receptors
  • Scaffold hopping : Replace triazole with imidazole to assess steric effects on binding pockets .

  • Free-energy perturbation (FEP) simulations : Predict binding affinities of virtual analogs .

(Basic) What solvents and conditions are optimal for synthesizing triazolo[4,5-d]pyrimidine derivatives?

  • Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; dichloromethane for SN2 substitutions .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-couplings (80°C, 12 hr) .
  • Workup : Aqueous extraction (NaHCO₃) to remove acidic byproducts .

(Advanced) What strategies address cytotoxicity discrepancies across cell lines?

  • Mechanistic profiling :
    • RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .
    • Mitochondrial toxicity assays (Seahorse analyzer) to rule out off-target effects .
  • Coculture models : Test compound efficacy in stromal cell-containing 3D cultures to mimic in vivo microenvironments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.